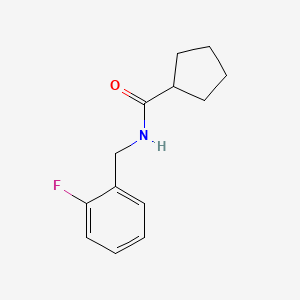
N-(2-fluorobenzyl)cyclopentanecarboxamide
Übersicht
Beschreibung
N-(2-fluorobenzyl)cyclopentanecarboxamide is a chemical compound that has shown promising results in scientific research. This compound is also known as ABP688 and is used as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that plays a crucial role in regulating the excitability of neurons in the central nervous system. The selective blockade of mGluR5 has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)cyclopentanecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a selective antagonistic effect on mGluR5, which plays a crucial role in regulating the excitability of neurons in the central nervous system. The blockade of mGluR5 has been shown to have therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction.
Wirkmechanismus
The mechanism of action of N-(2-fluorobenzyl)cyclopentanecarboxamide involves the selective blockade of mGluR5. The mGluR5 is a G protein-coupled receptor that is expressed in various regions of the brain such as the hippocampus, amygdala, and prefrontal cortex. The activation of mGluR5 leads to the release of various neurotransmitters such as glutamate, dopamine, and serotonin, which play a crucial role in regulating the excitability of neurons. The selective blockade of mGluR5 by N-(2-fluorobenzyl)cyclopentanecarboxamide leads to a reduction in the release of these neurotransmitters, which has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorobenzyl)cyclopentanecarboxamide have been extensively studied in scientific research. It has been shown to have a selective antagonistic effect on mGluR5, which leads to a reduction in the release of various neurotransmitters such as glutamate, dopamine, and serotonin. This reduction in neurotransmitter release has been shown to have therapeutic potential in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluorobenzyl)cyclopentanecarboxamide in lab experiments include its selective antagonistic effect on mGluR5, which makes it a useful tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, one limitation of using N-(2-fluorobenzyl)cyclopentanecarboxamide is its low solubility in water, which makes it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions that can be explored in the scientific research of N-(2-fluorobenzyl)cyclopentanecarboxamide. One direction is to study its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a tool for studying the role of mGluR5 in various physiological processes such as learning and memory. Additionally, the development of more water-soluble analogs of N-(2-fluorobenzyl)cyclopentanecarboxamide could overcome its limitations in aqueous-based experiments.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-8-4-3-7-11(12)9-15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSHHIWFFLPBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



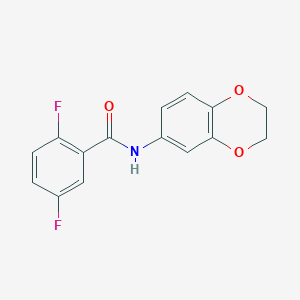
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4792184.png)
![N-(4-{[2-(2-fluorophenyl)-4-quinazolinyl]oxy}phenyl)acetamide](/img/structure/B4792192.png)
![6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4792194.png)
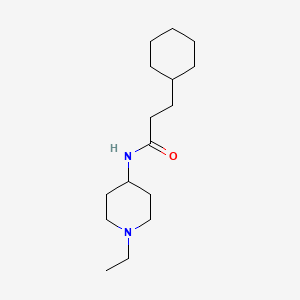
![3,6-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4792203.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4792208.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4792211.png)


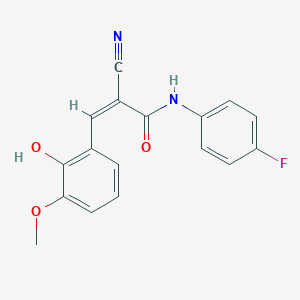
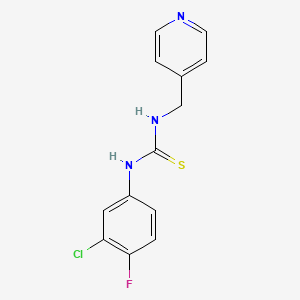
![3-methyl-4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4792230.png)
![ethyl [3-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3,4,5,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-1(6H)-yl]acetate](/img/structure/B4792233.png)